N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide
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Overview
Description
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide is a synthetic compound known for its structural similarity to fentanyl analogues It is a part of the broader class of compounds that have been studied for their potent analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with piperidine and subsequent reduction and acylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically results in the formation of secondary amines.
Scientific Research Applications
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved are similar to those of other opioid analgesics, resulting in pain relief and sedation.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure.
Norfentanyl: A major urinary metabolite of fentanyl.
2-Fluoroacrylfentanyl: Another fentanyl analogue with slight structural variations.
Uniqueness
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These differences can influence its potency, efficacy, and safety profile.
Properties
CAS No. |
90279-41-7 |
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Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-18(2)15-8-6-14(7-9-15)17-16(20)10-13-19-11-4-3-5-12-19/h6-9H,3-5,10-13H2,1-2H3,(H,17,20) |
InChI Key |
PEQPKEONZSWIHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origin of Product |
United States |
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